Myricetin(1-)

Description

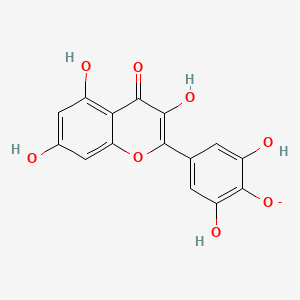

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9O8- |

|---|---|

Molecular Weight |

317.23 g/mol |

IUPAC Name |

2,6-dihydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenolate |

InChI |

InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H/p-1 |

InChI Key |

IKMDFBPHZNJCSN-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1O)[O-])O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |

Origin of Product |

United States |

Biosynthesis, Chemical Synthesis, and Biotechnological Production of Myricetin

Elucidation of Myricetin (B1677590) Biosynthetic Pathways in Plants

The biosynthesis of myricetin in plants is a complex process involving a cascade of enzymatic reactions that transform simpler flavonoid precursors into this hexahydroxylated flavonol. mdpi.comnih.gov This pathway is a branch of the general flavonoid biosynthesis pathway, which originates from the phenylpropanoid pathway. mdpi.com

The journey to myricetin begins with the flavanone (B1672756) naringenin (B18129), which is a central intermediate in flavonoid biosynthesis. nih.gov Through a series of hydroxylation and desaturation steps, naringenin is converted to myricetin.

The key dihydroflavonol intermediates in this pathway are dihydrokaempferol (B1209521) (DHK), dihydroquercetin (DHQ, also known as taxifolin), and dihydromyricetin (B1665482) (DHM). mdpi.comoup.com The process generally follows these steps:

Formation of Dihydrokaempferol (DHK): The flavanone naringenin is first hydroxylated at the C-3 position of the C-ring by the enzyme flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. nih.govoup.com

Conversion to Dihydroquercetin (DHQ): Dihydrokaempferol can then be hydroxylated on the B-ring at the 3'-position by flavonoid 3'-hydroxylase (F3'H) to form dihydroquercetin. mdpi.combiorxiv.org

Formation of Dihydromyricetin (DHM): Dihydromyricetin is the direct precursor to myricetin. mdpi.com It is synthesized through the action of flavonoid 3',5'-hydroxylase (F3'5'H), which hydroxylates dihydroquercetin at the 5'-position of the B-ring. mdpi.commdpi.com Alternatively, F3'5'H can also convert dihydrokaempferol directly to dihydromyricetin. biorxiv.org

Final Conversion to Myricetin: Finally, the enzyme flavonol synthase (FLS) catalyzes the desaturation of dihydromyricetin to form the flavonol myricetin. mdpi.comoup.com

The following table summarizes the key precursors and their transformations in the myricetin biosynthetic pathway.

| Precursor | Product | Enzyme(s) |

| Naringenin | Dihydrokaempferol (DHK) | Flavanone 3-Hydroxylase (F3H) |

| Dihydrokaempferol (DHK) | Dihydroquercetin (DHQ) | Flavonoid 3'-Hydroxylase (F3'H) |

| Dihydroquercetin (DHQ) | Dihydromyricetin (DHM) | Flavonoid 3',5'-Hydroxylase (F3'5'H) |

| Dihydrokaempferol (DHK) | Dihydromyricetin (DHM) | Flavonoid 3',5'-Hydroxylase (F3'5'H) |

| Dihydromyricetin (DHM) | Myricetin | Flavonol Synthase (FLS) |

The biosynthesis of myricetin is orchestrated by a set of specific enzymes, each playing a critical role in the modification of the flavonoid skeleton.

Flavanone 3-Hydroxylase (F3H): This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) family and is crucial for the introduction of a hydroxyl group at the C-3 position of the C-ring of flavanones, converting them into dihydroflavonols. oup.com For instance, F3H catalyzes the conversion of naringenin to dihydrokaempferol. nih.gov

Flavonoid 3',5'-Hydroxylase (F3'5'H): This enzyme is a cytochrome P450-dependent monooxygenase and is a key determinant for the production of myricetin. mdpi.com It is responsible for the hydroxylation of the B-ring at both the 3' and 5' positions. mdpi.com F3'5'H can act on both dihydrokaempferol and dihydroquercetin to produce dihydromyricetin, the immediate precursor of myricetin. mdpi.combiorxiv.org The expression and activity of F3'5'H are often correlated with the accumulation of myricetin in plant tissues. nih.gov

Flavonol Synthase (FLS): Similar to F3H, FLS is also a 2-oxoglutarate-dependent dioxygenase. mdpi.com It introduces a double bond between the C-2 and C-3 positions of the C-ring of dihydroflavonols, converting them into flavonols. mdpi.com Specifically, FLS catalyzes the final step in myricetin biosynthesis by converting dihydromyricetin into myricetin. oup.com

The table below provides a summary of these key enzymes and their functions in the myricetin biosynthetic pathway.

| Enzyme | Abbreviation | Enzyme Class | Function in Myricetin Biosynthesis |

| Flavanone 3-Hydroxylase | F3H | 2-oxoglutarate-dependent dioxygenase | Hydroxylates flavanones (e.g., naringenin) to produce dihydroflavonols (e.g., dihydrokaempferol). nih.govoup.com |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Cytochrome P450 monooxygenase | Hydroxylates the B-ring of dihydroflavonols (dihydrokaempferol or dihydroquercetin) at the 3' and 5' positions to form dihydromyricetin. mdpi.combiorxiv.org |

| Flavonol Synthase | FLS | 2-oxoglutarate-dependent dioxygenase | Desaturates dihydroflavonols (specifically dihydromyricetin) to form flavonols (myricetin). mdpi.comoup.com |

The expression of the genes encoding the biosynthetic enzymes for myricetin is tightly controlled by a network of transcription factors. dntb.gov.ua These regulatory proteins bind to specific sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription.

Several families of transcription factors have been identified as key regulators of flavonoid biosynthesis, including the MYB, bHLH, and WD40-repeat proteins, which often form a regulatory complex (MBW complex). dntb.gov.uaresearchgate.net In the context of myricetin biosynthesis, specific R2R3-MYB transcription factors have been shown to play a pivotal role. nih.govresearchgate.net

For example, in Morella rubra, the transcription factors MrMYB5 and MrMYB5L have been identified to directly bind to the promoter of the MrF3'5'H gene, activating its expression and leading to the accumulation of myricetin derivatives. nih.gov These MYB factors can act synergistically with bHLH proteins to enhance the activation of target gene promoters. nih.gov Furthermore, other transcription factor families such as AP2/ERF and WRKY can also directly target key genes in the flavonoid pathway, including flavonol synthase. dntb.gov.ua This intricate transcriptional regulation allows plants to finely tune the production of myricetin in response to developmental cues and environmental stimuli. dntb.gov.ua

Characterization of Key Biosynthetic Enzymes (e.g., Flavanone 3-Hydroxylase (F3H), Flavonoid 3',5'-Hydroxylase (F3'5'H), Flavonol Synthase (FLS))

Advancements in Chemical Synthesis Methodologies for Myricetin

While myricetin is abundant in many plant sources, chemical synthesis offers a means to produce this compound with high purity and to create novel derivatives with potentially enhanced properties. nih.govresearchgate.net

Furthermore, synthetic efforts have also been directed towards the creation of myricetin derivatives to overcome limitations such as poor water solubility and low stability. researchgate.net By introducing moieties like glycosides, pyrazole (B372694) rings, or piperazine (B1678402) amides, researchers have been able to improve the compound's physicochemical properties and biological activities. researchgate.netnih.gov These modern synthetic strategies not only provide access to myricetin itself but also open avenues for the development of novel therapeutic agents based on the myricetin scaffold. researchgate.netrsc.orgmdpi.com

Historical Approaches and Synthetic Challenges

Biotechnological and Microbial Platforms for Myricetin Production

The production of valuable plant-derived compounds like myricetin through microbial fermentation offers a promising alternative to traditional plant extraction, which can be limited by low concentrations, complex mixtures, and seasonal variability. plos.orgscilit.comnih.gov Microbial hosts, or "cell factories," can be engineered to produce these compounds in a controlled and scalable manner. mdpi.comnih.gov

The de novo biosynthesis of the flavonol myricetin has been successfully demonstrated in actinomycete hosts, specifically Streptomyces albus and Streptomyces coelicolor. plos.orgscilit.comnih.gov This was achieved by reconstituting the plant flavonol pathway in these bacteria using a combinatorial biosynthesis approach, which involves assembling genes from different organisms into an artificial gene cluster. plos.orgnih.gov

To achieve myricetin production, the biosynthetic pathway for kaempferol (B1673270) was first established. In bacteria, this typically begins with L-Tyrosine, which is converted to p-coumaric acid by tyrosine ammonia (B1221849) lyase (TAL). nih.gov The pathway proceeds through the action of 4-coumaroyl-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI) to produce the precursor naringenin. nih.gov From naringenin, two additional enzymes, naringenin 3-dioxygenase (N3DOX) and flavonol synthase 1 (FLS1), are required to produce kaempferol. nih.gov

To convert kaempferol to myricetin, the activity of flavonoid 3',5'-hydroxylase (F3'5'H) is necessary. nih.gov Researchers introduced the gene for F3'5'H into the kaempferol-producing Streptomyces strains. plos.org

In the engineered S. coelicolor strain (S. coelicolor-pMYR), the production of myricetin was detected, although at very low levels (<0.1 μM). plos.orgresearchgate.net The intermediate dihydrokaempferol and the related flavonol quercetin (B1663063) were also observed in the cultures. plos.orgresearchgate.net

The engineered S. albus strain (S. albus-pMYR) showed more promising results. While myricetin was produced at a concentration of 0.146 μM, the most abundant flavonol in the culture was quercetin (1.984 μM). researchgate.net Kaempferol and dihydrokaempferol were also detected at lower concentrations. researchgate.net This work represents the first instance of de novo myricetin biosynthesis in actinomycetes. plos.orgscilit.comnih.gov

**Table 1: De Novo Biosynthesis of Myricetin and Related Flavonols in Engineered *Streptomyces***

| Host Strain | Engineered Plasmid | Detected Flavonoids | Concentration (μM) |

|---|---|---|---|

| S. coelicolor | pMYR | Myricetin | <0.1 |

| Dihydrokaempferol | <0.1 | ||

| Quercetin | <0.1 | ||

| S. albus | pMYR | Myricetin | 0.146 |

| Quercetin | 1.984 | ||

| Kaempferol | 0.034 | ||

| Dihydrokaempferol | 0.024 |

Data sourced from Marín L, et al. (2018). plos.orgresearchgate.net

While the heterologous expression of biosynthetic pathways is the foundational step, achieving high yields of the target compound often requires extensive metabolic engineering. researchgate.net These strategies aim to optimize the host's metabolism to channel more resources towards the production of the desired molecule. mdpi.com Key approaches include increasing the supply of precursors, blocking competing pathways, and optimizing the expression of pathway enzymes. researchgate.netmdpi.commdpi.com

A primary limiting factor in flavonoid biosynthesis is the availability of the precursor malonyl-CoA. jmb.or.krfrontiersin.org To address this, metabolic engineering strategies often focus on increasing the intracellular pool of this key building block. One successful method involves introducing a malonate assimilation pathway. For instance, expressing the matB (encoding malonyl-CoA synthetase) and matC (encoding a dicarboxylate carrier protein) genes from S. coelicolor into a flavonoid-producing Streptomyces venezuelae strain significantly enhanced the production of flavanones and flavones. jmb.or.krnih.gov

In the context of myricetin production in S. albus, an attempt was made to boost yields by increasing malonyl-CoA availability. The engineered strain S. albus-pMYR was transformed with a second plasmid (pREC4) containing genes for acetyl-CoA carboxylase subunits and BirA, which are involved in malonyl-CoA synthesis. nih.gov However, this did not lead to an increase in myricetin production. Instead, it resulted in the formation of a shunt product, apigenin (B1666066) (0.3 μM), which is a derivative of the precursor naringenin. nih.gov This highlights the complexity of metabolic engineering, where redirecting flux can sometimes lead to unexpected outcomes. nih.gov

Other general strategies to enhance flavonoid production in microbial hosts that could be applied to myricetin include:

Blocking Competing Pathways : Deleting genes for pathways that consume common precursors can redirect metabolic flux towards the desired product. researchgate.net

Optimization of Enzyme Expression : Fine-tuning the expression levels of the biosynthetic enzymes is crucial. For example, using different strength promoters or creating synthetic enzyme fusions can balance the pathway and prevent the accumulation of toxic intermediates. mdpi.comacs.org

Precursor Feeding : Supplementing the culture medium with pathway intermediates, such as p-coumaric acid or naringenin, can bypass early pathway limitations and increase final product titers. nih.govfrontiersin.orgkobe-u.ac.jp

Host Strain Optimization : Using genome editing to remove native biosynthetic gene clusters in the host strain can free up precursors like malonyl-CoA for the heterologous pathway. researchgate.net

Table 2: Metabolic Engineering Strategies for Flavonoid Production

| Strategy | Approach | Example Application | Outcome |

|---|---|---|---|

| Enhance Precursor Supply | Heterologous expression of malonate assimilation genes (matB, matC) from S. coelicolor. | Flavonoid production in S. venezuelae. | Substantially increased production of flavanones (up to 40 mg/L) and flavones (up to 30 mg/L). jmb.or.kr |

| Enhance Precursor Supply | Overexpression of acetyl-CoA carboxylase genes. | Myricetin production in S. albus-pMYR. | No increase in myricetin; production of shunt product apigenin (0.3 μM). nih.gov |

| Block Competing Pathways | Removal of endogenous biosynthetic gene clusters that consume malonyl-CoA. | Naringenin production in S. albidoflavus. | Contributed to a significant increase in naringenin titers. researchgate.net |

| Optimize Gene Expression | Use of modular cloning with a combinatorial promoter library. | Resokaempferol (RK) production in yeast. | Optimization of the RK synthesis pathway module. acs.org |

This table presents examples of metabolic engineering strategies relevant to flavonoid biosynthesis.

Myricetin Chemical Modification and Derivatization Strategies

Rational Design and Synthesis of Myricetin (B1677590) Derivatives for Enhanced Bioactivity

The core principle behind the rational design of myricetin derivatives is to combine the known bioactive properties of myricetin with those of other chemical moieties to create novel compounds with synergistic or enhanced effects. mdpi.com This often involves computer-aided drug design, such as molecular docking, to predict the interaction of new derivatives with biological targets. rsc.org The synthesis of these new analogs is a key step in verifying the theoretical designs and exploring their potential as therapeutic agents.

A prominent strategy in modifying myricetin is the introduction of heterocyclic moieties, which are known to be important pharmacophores in many drugs. mdpi.com Compounds like pyrazole (B372694), piperazine (B1678402), and triazole Schiff bases have been incorporated into the myricetin structure to generate novel derivatives with improved biological activities, particularly as antimicrobial and antiviral agents. nih.govrsc.org

Pyrazole and Piperazine Derivatives: Researchers have synthesized myricetin derivatives by incorporating pyrazole and piperazine rings, linked via an amide bond. mdpi.com The introduction of a piperazine ring has been noted to improve the solubility of myricetin analogs. mdpi.com In one study, a series of 19 myricetin derivatives containing pyrazole-piperazinamide were designed and synthesized. mdpi.com Bioactivity tests revealed that these modifications could enhance the antifungal and antibacterial properties of myricetin. For instance, derivative D16 showed potent inhibitory activity against Phytophthora capsici (P. capsici), while derivative D6 was effective against Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com

Triazole Schiff Base Derivatives: The 1,2,4-triazole (B32235) moiety is a well-known pharmacophore with a broad spectrum of activity. nih.gov Myricetin derivatives containing a 1,2,4-triazole Schiff base have been synthesized and evaluated for their bioactivity. rsc.org These compounds have demonstrated significant antibacterial effects. For example, compounds 6f , 6i , and 6q exhibited strong inhibitory activity against Xanthomonas axonopodis pv. citri (Xac), with EC₅₀ values superior to commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. rsc.org The antiviral potential of these derivatives against tobacco mosaic virus (TMV) has also been a subject of investigation. nih.gov

Table 1: Bioactivity of Myricetin Derivatives with Heterocyclic Moieties

| Derivative ID | Heterocyclic Moiety | Target Organism | Bioactivity (EC₅₀ in μg/mL) | Reference |

| D16 | Pyrazole-Piperazinamide | P. capsici | 11.3 | mdpi.com |

| D6 | Pyrazole-Piperazinamide | Xoo | 18.8 | mdpi.com |

| 6q | 1,2,4-Triazole Schiff Base | Xac | 8.8 | rsc.org |

| 6i | 1,2,4-Triazole Schiff Base | Xac | 9.4 | rsc.org |

| 6f | 1,2,4-Triazole Schiff Base | Xac | 10.0 | rsc.org |

| 6a | 1,2,4-Triazole Schiff Base | Xoo | 47.1 | rsc.org |

| L18 | Quinazolinone | Xac | 16.9 | acs.org |

| L11 | Quinazolinone | TMV-CP (Kd in μM) | 0.012 | acs.org |

| Y3 | Isoxazole | S. sclerotiorum | 13.24 | rsc.org |

| Y18 | Isoxazole | TMV-CP (Kd in μM) | 0.855 | rsc.org |

| 5g | 1,3,4-Thiadiazole (B1197879) | Xac | 11.5–27.3 | mdpi.com |

| A12 | Diisopropanolamine (B56660) | Xoo | 4.9 | nih.gov |

| A25 | Diisopropanolamine | Phomopsis sp. | 17.2 | nih.gov |

Glycosylation: Glycosylation is a common modification strategy for natural products, often leading to enhanced water solubility, stability, and bioavailability. researchgate.net The enzymatic glycosylation of myricetin offers a convenient one-step alternative to complex chemical synthesis methods. researchgate.net Cultured plant cells, such as those from Phytolacca americana, have been successfully used as biocatalysts for the glycosylation of flavonoids. researchgate.netresearchgate.net When myricetin was subjected to biotransformation by P. americana cells, it was converted to syringetin (B192474) 3-O-β-D-glucoside through both glycosylation and methylation. researchgate.net Studies have also reported the synthesis of myricetin derivatives with disaccharide groups, which have shown potential as hypoglycemic agents. researchgate.net

Regioselective Hydroxylation and Other Modifications: Regioselective synthesis allows for the modification of specific hydroxyl groups on the myricetin structure, enabling fine-tuning of its biological activity. A method has been developed for the regioselective synthesis of myricetin esters at the 3-hydroxyl position. nih.gov This was achieved using various hydroxybenzoic acids, resulting in a new series of myricetin esters. nih.gov Furthermore, biotransformation studies using cultured plant cells have demonstrated regioselective hydroxylation at various positions on related phenolic compounds, indicating the potential for similar targeted modifications of myricetin. researchgate.net

Introduction of Heterocyclic Moieties (e.g., Pyrazole, Piperazine, Triazole Schiff Bases)

Characterization of Novel Myricetin Analogs

The structural elucidation and confirmation of newly synthesized myricetin derivatives are crucial steps. A combination of modern spectroscopic and analytical techniques is employed for this purpose.

Microscopy and Other Techniques: To understand the mechanism of action of highly active compounds, further characterization methods are employed. Scanning Electron Microscopy (SEM) has been used to observe the morphological changes in bacteria treated with myricetin derivatives. rsc.orgacs.org For example, SEM studies showed that a 1,2,4-triazole Schiff base derivative caused destruction of the bacterial cell membrane structure of Xac. rsc.org Similarly, SEM analysis revealed that a pyrazole-piperazinamide derivative induced folding and curing in the mycelium of P. capsici. mdpi.com Microscale Thermophoresis (MST) is another advanced technique used to quantify the binding affinity between a myricetin derivative and its target protein, providing the dissociation constant (Kd) value. rsc.orgacs.org

Advanced Analytical Methodologies in Myricetin Research

High-Resolution Chromatographic and Mass Spectrometric Techniques for Myricetin (B1677590) Analysis

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of myricetin. These hyphenated techniques offer high sensitivity and selectivity, which are essential for distinguishing myricetin from other structurally similar flavonoids and for quantifying it at low concentrations.

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of myricetin from various sources. phytojournal.comresearchgate.netmfd.org.mk Reversed-phase HPLC, often employing C18 columns, is the most common approach. phytojournal.commfd.org.mkresearchgate.netthieme-connect.comthieme-connect.comscielo.br The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified with formic acid, acetic acid, or phosphoric acid to improve peak shape and resolution. phytojournal.commfd.org.mkresearchgate.netscielo.brsielc.com Detection is commonly performed using a UV-Vis or a diode-array detector (DAD), with monitoring at wavelengths around 254 nm and 370 nm, which correspond to the characteristic absorption bands of myricetin. phytojournal.commfd.org.mkscielo.brccsenet.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures to achieve faster separations, greater resolution, and increased sensitivity compared to conventional HPLC. thieme-connect.comthieme-connect.comnih.govmdpi.com This makes UPLC particularly well-suited for high-throughput analysis and for detecting trace amounts of myricetin in complex biological samples. thieme-connect.comthieme-connect.comnih.govfrontiersin.org For instance, UPLC methods have been successfully developed for the rapid quantification of myricetin in rat plasma and various fruit extracts. thieme-connect.comthieme-connect.comnih.govmdpi.com

Table 1: Exemplary HPLC and UPLC Conditions for Myricetin Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | Zorbax SB – C18 phytojournal.com | Acquity UPLC BEH C18 thieme-connect.comthieme-connect.comnih.gov |

| Mobile Phase | Acetonitrile, water, and 0.02% trifluoroacetic acid phytojournal.com | Acetonitrile/formic acid and water/formic acid mdpi.com |

| Flow Rate | 1.0 mL/min phytojournal.com | 0.4 mL/min mdpi.com |

| Detection | UV at 280 nm phytojournal.com | Mass Spectrometry (MS) mdpi.com |

| Column Temperature | 27 °C phytojournal.com | 40 °C researchgate.netmdpi.com |

| Injection Volume | 10 µL phytojournal.com | 2 µL mdpi.com |

Tandem Mass Spectrometry (LC-MS/MS, UPLC-ESI-MS/MS) for Identification and Quantification in Biological Matrices

When coupled with tandem mass spectrometry (MS/MS), both HPLC and UPLC become exceptionally powerful for the definitive identification and precise quantification of myricetin in complex biological matrices like plasma. thieme-connect.comthieme-connect.comnih.govgigvvy.com This technique, often referred to as LC-MS/MS or UPLC-MS/MS, involves the ionization of the analyte molecules eluting from the chromatography column, followed by their separation based on their mass-to-charge ratio (m/z).

Electrospray ionization (ESI) is a commonly used ionization source for myricetin analysis, and it can be operated in either positive or negative ion mode. researchgate.netthieme-connect.comscielo.brresearchgate.net Studies have shown that myricetin exhibits a better response in the negative ESI mode. thieme-connect.com In MS/MS, a specific precursor ion (for myricetin, the deprotonated molecule [M-H]⁻) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for quantification in the nanogram per milliliter range. thieme-connect.comthieme-connect.comnih.govgigvvy.com For example, a UPLC-MS/MS method for myricetin in rat plasma was validated over a concentration range of 2–4,000 ng/mL. thieme-connect.comthieme-connect.comnih.gov

Table 2: Mass Spectrometry Parameters for Myricetin Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | thieme-connect.comthieme-connect.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | thieme-connect.comgigvvy.com |

| Precursor Ion (m/z) | 317 | scielo.br |

| Product Ions (m/z) | 151, 179 | Not explicitly in provided text |

| Linear Range | 2-4,000 ng/mL | thieme-connect.comthieme-connect.comnih.govresearchgate.net |

| Limit of Quantification | 2 ng/mL | thieme-connect.com |

Spectroscopic and Electrochemical Approaches for Myricetin Characterization

Spectroscopic and electrochemical methods provide valuable information about the structure of myricetin, its interactions with other molecules, and its concentration in various samples. These techniques are often complementary to chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Allosteric Mechanism Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of myricetin and its derivatives. nih.govbiorxiv.orgacs.orgacs.orgnih.gov By analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, the precise connectivity and stereochemistry can be determined. nih.gov

Furthermore, NMR has been instrumental in probing the allosteric mechanisms of myricetin's interaction with proteins. nih.govbiorxiv.orgacs.orgacs.orgunimi.it For example, NMR studies have revealed that myricetin can bind to allosteric sites on enzymes like Dengue NS2B-NS3 protease and the molecular chaperone DnaK, leading to the inhibition of their activity. nih.govbiorxiv.orgacs.orgacs.org These studies identify the specific amino acid residues involved in the binding, providing critical insights for the design of new allosteric inhibitors. biorxiv.orgacs.orgacs.org

UV/Visible Spectrophotometry for Quantification and Interaction Studies

UV/Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of myricetin and for studying its interactions with other molecules. asianpubs.orgnih.govasianpubs.orgbioline.org.brasianpubs.orgnih.gov Myricetin exhibits characteristic absorption bands in the UV-Vis spectrum, typically around 254 nm and 375 nm. bioline.org.brnih.gov The intensity of these absorption bands is directly proportional to the concentration of myricetin, which forms the basis for its quantification. bioline.org.br

This technique is also valuable for studying the interactions of myricetin with molecules such as DNA and metal ions. asianpubs.orgnih.govasianpubs.orgasianpubs.org Changes in the UV-Vis spectrum of myricetin upon the addition of an interacting species, such as a shift in the wavelength of maximum absorbance (hypsochromic or bathochromic shift) or a change in absorbance intensity (hypochromism or hyperchromism), can provide evidence of complex formation and allow for the determination of binding constants. asianpubs.orgasianpubs.org For instance, spectrophotometric studies have been used to investigate the interaction between myricetin and calf thymus DNA, as well as its complexation with bismuth(III) ions. asianpubs.orgasianpubs.orgasianpubs.org

Electrochemical Sensors and Voltammetry for Sensitive Detection

Electrochemical methods, particularly voltammetry, offer a highly sensitive and often rapid approach for the detection of myricetin. plos.orgnih.govrsc.orgnih.govjst.go.jprsc.org These techniques are based on the electrochemical oxidation of myricetin at the surface of an electrode. plos.org The resulting current is proportional to the concentration of myricetin in the sample.

Various modifications of working electrodes, such as glassy carbon electrodes (GCE), have been developed to enhance the sensitivity and selectivity of myricetin detection. plos.org These modifications can involve the use of nanomaterials like gold nanoparticles and carbon nanotubes, which increase the electrode surface area and facilitate electron transfer. plos.orgnih.gov Electrochemical sensors have been successfully applied to determine myricetin in food and beverage samples. plos.orgrsc.org Different voltammetric techniques, including cyclic voltammetry and square-wave voltammetry, are employed for these analyses. asianpubs.orgplos.orgnih.gov The development of these sensors provides a simple, economical, and rapid alternative for myricetin analysis. plos.org

Table 3: Comparison of Electrochemical Sensors for Myricetin Detection

| Electrode Modification | Voltammetric Technique | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|

| Gold Nanoparticles/Carbon Nanotubes/GCE | Cyclic Voltammetry Adsorptive Stripping Voltammetry (CVAdSV) | 5.0×10⁻⁸ to 4.0×10⁻⁵ mol L⁻¹ | 1.2×10⁻⁸ mol L⁻¹ | plos.org |

| Platinum Nanoparticles/Reduced Graphene Oxide/Multi-Walled Carbon Nanotubes/GCE | Differential Pulse Voltammetry (DPV) | 0.05–50 μM | 0.01 μM | nih.gov |

| Aluminum-Based Metal-Organic Frameworks/Carbon Paste Electrode (CAU-1/CPE) | Differential Pulse Voltammetry (DPV) | 1.0–1000 μg L⁻¹ | 0.50 μg L⁻¹ | rsc.orgrsc.org |

| Gold Nanoparticles/Graphite Electrode | Square-Wave Voltammetry | Not specified | Not specified | nih.govjst.go.jp |

Omics Technologies Applied to Myricetin Research

The multifaceted biological activities of myricetin have been explored in depth using a variety of "omics" technologies. These high-throughput analytical approaches, including genomics, proteomics, and metabolomics, have provided a systems-level understanding of the molecular and metabolic changes induced by myricetin in various biological systems.

Microarray-Based Functional Genomics and Gene Expression Profiling

Microarray technology has been instrumental in elucidating the genome-wide effects of myricetin on gene expression. These studies have revealed that myricetin significantly alters the transcriptional landscape in different cell types, influencing pathways related to metabolism, inflammation, and cell signaling.

In a study using human hepatoma HepG2 cells, treatment with 20μM of myricetin resulted in the upregulation of 143 genes and the downregulation of 476 genes. nih.gov Gene Ontology (GO) analysis of this data indicated that myricetin significantly perturbs biological processes such as signal transduction and metabolism, with a notable impact on lipid metabolism. nih.gov Further analysis using the Ingenuity Pathway Analysis (IPA) system highlighted myricetin's role in regulating redox signaling pathways. nih.gov

Another investigation focused on human umbilical vein endothelial cells (HUVECs) demonstrated that myricetin treatment altered the expression of genes associated with vascular diseases. biochips.or.kr This suggests a potential vasculoprotective effect of myricetin mediated through transcriptional changes in the endothelium. biochips.or.kr

In the context of atherosclerosis, a study on THP-1 macrophages revealed that myricetin treatment led to 58 differentially expressed genes, with 53 being upregulated and 5 downregulated. mdpi.comnih.govresearchgate.net Pathway analysis of these genes showed an inhibition of the LXR/RXR activation pathway, which is involved in cholesterol efflux, and an inhibition of angiogenesis. mdpi.comnih.gov Real-time quantitative polymerase chain reaction (qPCR) validated the microarray data, showing a significant upregulation of the target genes LXR-α, SR-A, and CD36 in myricetin-treated THP-1 macrophages. mdpi.com

Table 1: Summary of Microarray Studies on Myricetin

| Cell Line | Myricetin Concentration | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | Reference |

| HepG2 | 20μM | 143 | 476 | Signal Transduction, Metabolism, Lipid Metabolism, Redox Signaling | nih.gov |

| THP-1 Macrophages | 25μM | 53 | 5 | LXR/RXR Activation, Angiogenesis, Phagocytosis | mdpi.comnih.govresearchgate.net |

| HUVECs | 25μM and 100μM | 121 and 953 | 584 and 1426 | Regulation of Apoptosis, Cellular Metabolic Processes | biochips.or.kr |

Proteomic Investigations of Myricetin-Induced Protein Changes

Proteomic analyses have complemented genomic studies by confirming the functional consequences of myricetin-induced gene expression changes at the protein level. These investigations have largely focused on myricetin's anti-inflammatory properties.

In HepG2 cells, myricetin treatment was shown to decrease the production of the inflammatory proteins inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) when stimulated with lipopolysaccharide (LPS). nih.gov Furthermore, a bio-plex cytokine assay demonstrated that myricetin potently inhibits the secretion of several pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α). nih.gov

Another study highlighted that myricetin can modulate the levels of apoptotic proteins such as Bad, Bcl-2, and Bax. nih.gov In the context of diabetic skin damage, myricetin treatment increased the protein levels of procollagen (B1174764) I and III in diabetic fibroblasts. oncotarget.com These findings underscore the ability of myricetin to influence protein expression and secretion, which is central to its biological effects.

Table 2: Effects of Myricetin on Protein Expression and Secretion

| Protein/Cytokine | Biological Context | Effect of Myricetin | Reference |

| iNOS | Inflammation (LPS-stimulated HepG2 cells) | Decreased production | nih.gov |

| COX-2 | Inflammation (LPS-stimulated HepG2 cells) | Decreased production | nih.gov |

| IL-1α, IL-1β, IL-2, IL-6, IFN-γ, TNF-α | Inflammation (LPS-stimulated HepG2 cells) | Inhibited secretion | nih.gov |

| Bad, Bcl-2, Bax | Apoptosis | Altered levels | nih.gov |

| Procollagen I and III | Diabetic Fibroblasts | Increased protein levels | oncotarget.com |

Metabolomic Analysis for Elucidating Metabolic Pathway Alterations

Metabolomics provides a snapshot of the metabolic state of a biological system by measuring endogenous small molecules. jacc.org This approach has been applied to understand how myricetin influences metabolic pathways, particularly in the context of disease.

A study investigating the protective effects of myricetin against colitis in mice used targeted metabolomics to analyze 22 amino acids in the colon. nih.gov The results showed that myricetin could ameliorate significant changes in the concentrations of several amino acids, including tryptophan, lysine, and phenylalanine, caused by intestinal inflammation. nih.gov Pathway analysis identified the biosynthesis of phenylalanine, tyrosine, and tryptophan, as well as phenylalanine and histidine metabolism, as the most significantly affected pathways. nih.gov

In a different study on rats with emodin-induced liver injury, a non-targeted metabolomics approach revealed that dihydromyricetin (B1665482) (a related compound) could reverse the metabolic disturbances. acs.org The most affected pathways were identified as glutathione (B108866) metabolism, pyrimidine (B1678525) metabolism, and tryptophan metabolism. acs.org

An integrated metabolomics and network pharmacology study on the cardioprotective effects of myricetin after high-intensity exercise found that myricetin administration altered the levels of metabolites such as glutamate (B1630785), glutamine, and arachidonic acid, which are associated with myocardial injury. nih.gov This study identified 17 common metabolic pathways influenced by myricetin, highlighting its complex metabolic regulatory role. nih.gov

Table 3: Key Metabolic Pathways Altered by Myricetin

| Biological Context | Key Affected Metabolites | Significantly Altered Metabolic Pathways | Reference |

| Colitis (mice) | Tryptophan, Lysine, Proline, Valine, Phenylalanine | Phenylalanine, Tyrosine, and Tryptophan Biosynthesis; Phenylalanine Metabolism; Histidine Metabolism | nih.gov |

| Emodin-induced Liver Injury (rats) | Not specified | Glutathione Metabolism, Pyrimidine Metabolism, Tryptophan Metabolism | acs.org |

| High-Intensity Exercise-induced Cardiac Stress (mice) | Glutamate, Glutamine, Arachidonic Acid | 17 common pathways including amino acid and lipid metabolism | nih.gov |

Myricetin Molecular Interactions and Mechanistic Insights

Mechanisms of Enzyme Inhibition by Myricetin (B1677590)

Myricetin demonstrates a broad spectrum of enzyme inhibitory activity, a key aspect of its various biological effects. This section details the mechanisms through which myricetin interacts with and inhibits a range of enzymes.

Thiol Isomerase Inhibition (e.g., Protein Disulfide Isomerase (PDI), ERp5)

Myricetin has been identified as a novel inhibitor of the thiol isomerases Protein Disulfide Isomerase (PDI) and Endoplasmic Reticulum Protein 5 (ERp5). sysrevpharm.orgnih.govsysrevpharm.orgnih.govfrontiersin.org These enzymes are crucial for platelet function and thrombus formation. sysrevpharm.orgsysrevpharm.org The inhibitory action of myricetin on PDI and ERp5 is potent, contributing to its anti-platelet and anti-thrombotic properties. sysrevpharm.orgnih.govsysrevpharm.orgnih.govfrontiersin.org

Studies using fluorescence quenching have shown that myricetin can bind to various thiol isomerases, but it specifically inhibits the reductase activities of PDI and ERp5. nih.govnih.govfrontiersin.orgresearchgate.net Molecular docking analyses suggest that myricetin forms non-covalent bonds with amino acids near the redox-active sites of PDI and ERp5. nih.govfrontiersin.orgresearchgate.net This binding is thought to induce an allosteric effect, leading to the inhibition of their reductase activity. nih.gov This mechanism is significant as it presents a potential therapeutic avenue for thrombotic disorders. nih.govnih.govfrontiersin.org

Cytochrome P450 Enzyme Inhibition Kinetics (e.g., CYP3A4, CYP2C9, CYP2D6, CYP2B1)

Myricetin is known to interact with and inhibit several cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a vast number of drugs. acs.org The inhibition of these enzymes can lead to significant drug-drug interactions.

CYP3A4: Myricetin inhibits CYP3A4 activity. acs.orgcncb.ac.cnoup.comnih.gov Some studies report it as a potent inhibitor, with one study noting a reduction in CYP3A4 activity to 6.4% at a concentration of 100 μM. mdpi.com The inhibition of CYP3A4 by myricetin can be significant, with a reported IC50 value of 7.8 μM. cncb.ac.cnoup.com The mechanism of inhibition for CYP3A4 has been described as uncompetitive, with a Ki value of 143.1 μM. nih.gov Molecular interactions are thought to involve π-π stacking and hydrophobic contacts, which can alter the enzyme's active site. scbt.com

CYP2C9: Myricetin also demonstrates inhibitory effects on CYP2C9. acs.orgoup.comnih.govtandfonline.com The IC50 value for this inhibition has been reported as 13 μM and 13.5 µM in separate studies. oup.comtandfonline.com The inhibition mechanism for CYP2C9 is noncompetitive, with a Ki value of 31.12 μM. nih.gov The flavonoid structure of myricetin allows for hydrogen bonding and hydrophobic interactions within the enzyme's active site. scbt.com

CYP2D6: The inhibitory effect of myricetin extends to CYP2D6, with a reported IC50 value of 57 μM. acs.orgtandfonline.com The mode of inhibition for CYP2D6 is noncompetitive, with a Ki value of 53.44 μM. nih.gov

CYP2B1: Myricetin acts as a competitive inhibitor of rat CYP2B1 with a Ki value of 69.70 μM. nih.gov

It is important to note that while some studies show significant inhibition, others have found no or only minor inhibitory effects of myricetin and its metabolites on CYP2C9 and CYP3A4. researchgate.net

Table of Myricetin's Inhibitory Effects on Cytochrome P450 Enzymes

| Enzyme | IC50 Value | Inhibition Type | Ki Value |

| CYP3A4 | 7.8 μM cncb.ac.cnoup.com | Uncompetitive nih.gov | 143.1 μM nih.gov |

| CYP2C9 | 13 μM, tandfonline.com 13.5 µM oup.com | Noncompetitive nih.gov | 31.12 μM nih.gov |

| CYP2D6 | 57 μM tandfonline.com | Noncompetitive nih.gov | 53.44 μM nih.gov |

| CYP2B1 | - | Competitive nih.gov | 69.70 μM nih.gov |

Inhibition of Viral Proteases and Helicases (e.g., Dengue NS2B-NS3 Protease, HIV-1 Reverse Transcriptase, SARS-CoV Helicase nsP13)

Myricetin has shown potential as an antiviral agent through the inhibition of key viral enzymes.

HIV-1 Reverse Transcriptase: Myricetin exhibits inhibitory activity against HIV-1 reverse transcriptase. sysrevpharm.orgsysrevpharm.org This action is considered a primary contributor to its anti-HIV effects. sysrevpharm.org The presence of hydroxyl groups at specific positions on the myricetin structure is believed to be crucial for this potent inhibitory effect. sysrevpharm.org

SARS-CoV Helicase nsP13: Research has shown that myricetin can inhibit the SARS-CoV helicase protein by targeting its ATPase activity, with a reported IC50 of 2.71 μM. springermedizin.de Interestingly, it did not show a similar effect on the ATPase activity of the Hepatitis C virus NS3 helicase. springermedizin.de

Modulation of Bacterial Enzymes (e.g., DNA Gyrase, DnaB Helicase, Type II NADH Dehydrogenase)

Myricetin possesses antibacterial properties, which are attributed to its ability to inhibit essential bacterial enzymes.

DNA Gyrase: Myricetin has been found to inhibit Escherichia coli DNA gyrase with an IC50 of 1.18 mg/dL. springermedizin.de The inhibition of DNA gyrase is a key mechanism behind its antibacterial activity against E. coli. sysrevpharm.orgsysrevpharm.orgspringermedizin.de

DnaB Helicase: The DnaB helicase of E. coli is another target of myricetin, with a reported IC50 value of 11.3 μM. springermedizin.demdpi.comunl.edumdpi.com This enzyme is vital for DNA replication. mdpi.com The inhibition mechanism is predominantly noncompetitive, with a Ki of 10.0 ± 0.5 μM, indicating that myricetin does not bind to the ATP active site. unl.edu

Type II NADH Dehydrogenase (NDH-2): Myricetin is an inhibitor of Type II NADH dehydrogenase (NDH-2) from Staphylococcus aureus, with a half-maximal inhibitory concentration of 2 μM. nih.govmdpi.comresearchgate.netnih.govmdpi.com This enzyme is central to the respiratory metabolism of bacteria. mdpi.com Myricetin acts as a competitive inhibitor with respect to the substrate menadione (B1676200) (MK). researchgate.netnih.govmdpi.com

Inhibition of Other Enzymes (e.g., Catechol O-methyltransferase (COMT), Xanthine Oxidase, Human Flap Endonuclease-1 (hFEN-1), MMP-2, Cyclin-Dependent Kinase 5 (CDK5), Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1))

Myricetin's inhibitory profile extends to a variety of other enzymes implicated in different physiological and pathological processes.

Human Flap Endonuclease-1 (hFEN-1): Myricetin is a potent inhibitor of human flap endonuclease-1 (hFEN-1), an enzyme essential for DNA replication and repair. springermedizin.detandfonline.comnih.govmdpi.com The IC50 for this inhibition is 690 nM. springermedizin.de Molecular docking studies have indicated that the A ring of myricetin, including the 4-keto and 5-OH groups, is crucial for this activity. sysrevpharm.orgspringermedizin.de

Matrix Metalloproteinase-2 (MMP-2): Myricetin has been identified as a potent inhibitor of matrix metalloproteinase-2 (MMP-2) enzyme activity in various colorectal carcinoma cell lines. mdpi.comaacrjournals.orgnih.gov The IC50 value for MMP-2 inhibition in COLO 205 cells was found to be 7.82 μmol/L. mdpi.comnih.gov It also inhibits MMP-2 protein expression. aacrjournals.orgnih.gov

Other Enzymes: Myricetin has also been reported to inhibit phosphodiesterases 1-4 with IC50 values under 40 µM. merckmillipore.com

Protein Binding and Receptor Interaction Studies of Myricetin

The biological activity of myricetin is also influenced by its ability to bind to various proteins and interact with cellular receptors.

Fluorescence quenching studies have demonstrated that myricetin binds to different thiol isomerases, including PDI and ERp5, with similar affinity. nih.govfrontiersin.orgresearchgate.net This binding is a prerequisite for its inhibitory action on these enzymes. Molecular docking simulations have further elucidated these interactions, suggesting that myricetin forms non-covalent bonds near the active sites of these proteins. nih.govfrontiersin.org

Research has also shown that myricetin and its sulfate (B86663) metabolites can bind to serum albumin with high affinity. researchgate.net This binding can influence its distribution and bioavailability in the body.

Direct Binding to Specific Proteins (e.g., CD147, Thiol Isomerases)

Myricetin has been identified as a molecule capable of directly binding to and modulating the function of specific proteins, including the cell surface protein CD147 and enzymes known as thiol isomerases.

Research has demonstrated that myricetin is a potent natural inhibitor of CD147, a protein overexpressed in several cancers and implicated in malignant progression. tandfonline.comnih.gov Surface plasmon resonance (SPR) assays revealed that myricetin has a strong affinity for CD147, even higher than that of other known inhibitors such as AC-73 and SP-8356. tandfonline.com This interaction is not merely inhibitory; myricetin actively down-regulates the protein level of CD147 by promoting its degradation through the proteasome-dependent pathway. tandfonline.comnih.govmdpi.com By targeting CD147, myricetin can interfere with critical downstream signaling pathways. For instance, its binding to CD147 suppresses the expression of FOXM1 and its associated DNA damage response (DDR) genes, which can enhance the efficacy of chemotherapeutic agents like cisplatin (B142131). tandfonline.comnih.gov

Furthermore, myricetin has been characterized as a novel inhibitor of platelet thiol isomerases, specifically Protein Disulfide Isomerase (PDI) and Endoplasmic Reticulum Protein 5 (ERp5). sysrevpharm.orgnih.govnih.govreading.ac.uk These enzymes play a crucial role in thrombus formation. reading.ac.uk Myricetin exerts a potent antiplatelet effect by inhibiting the reductase activity of PDI and ERp5. nih.govnih.gov Molecular docking and fluorescence quenching studies suggest that myricetin binds to these thiol isomerases through non-covalent bonds, possibly near their active redox sites, leading to an allosteric inhibition of their function. nih.govresearchgate.net This interaction reduces the ability of platelets to aggregate and form thrombi. sysrevpharm.orgnih.gov

Table 1: Direct Protein Binding Partners of Myricetin

| Protein Target | Binding Details | Functional Consequence | References |

|---|---|---|---|

| CD147 | Binds with high affinity to the N-terminal domain. | Inhibits protein function and promotes its proteasome-dependent degradation. Downregulates downstream FOXM1 signaling. | tandfonline.comnih.govmdpi.comresearchgate.net |

| Thiol Isomerases (PDI, ERp5) | Binds non-covalently, likely near the active redox sites. | Inhibits the reductase activity of the enzymes, leading to anti-platelet and anti-thrombotic effects. | sysrevpharm.orgnih.govnih.govresearchgate.net |

Interaction with Cellular Receptors (e.g., PPAR-γ, GLUT-4, GABAA Receptor)

Myricetin modulates cellular functions by interacting with key receptors involved in metabolism and neurotransmission.

The interaction between myricetin and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a critical regulator of lipid metabolism and adipogenesis, has been investigated with varied results. spandidos-publications.comakjournals.com Several studies indicate that myricetin can downregulate the gene expression of PPAR-γ. spandidos-publications.comakjournals.com This downregulation is associated with the inhibition of adipogenesis and a reduction in liver fat content. spandidos-publications.comnih.gov However, an in-silico molecular docking analysis reported that myricetin exhibited no direct interaction with PPAR-γ, while other flavonoids like kaempferol (B1673270) showed significant binding affinity. phytopharmajournal.comresearchgate.net This suggests myricetin's effects on the PPAR-γ pathway may be indirect or context-dependent.

Myricetin's interaction with Glucose Transporter 4 (GLUT-4) is crucial for its effects on glucose homeostasis. mdpi.com In-silico analysis revealed a strong binding affinity and a high docking score for myricetin with GLUT-4. phytopharmajournal.com Mechanistically, myricetin has been shown to improve insulin (B600854) sensitivity and glucose utilization by enhancing the expression and activity of GLUT-4 in muscle tissue. mdpi.comresearchgate.net Conversely, other research has demonstrated that myricetin can act as a competitive inhibitor of glucose uptake through GLUT4 in isolated rat adipocytes, with a reported inhibition constant (Ki) of 33.5 μM. nih.gov These findings suggest a complex interaction where myricetin may directly modulate transporter function while also affecting its expression levels.

In the central nervous system, myricetin interacts with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor. mdpi.comfrontiersin.org Studies have shown that myricetin enhances GABAA receptor activity, promoting an inhibitory current in neurons. frontiersin.orgnih.govnih.gov Notably, this modulation does not occur through direct binding to the benzodiazepine (B76468) (BZ) site, which is the target for many sedative drugs. nih.govnih.gov Instead, myricetin's mechanism is distinct, involving the activation of T- and L-type Ca2+ channels, which increases intracellular calcium levels and subsequently activates the Ca2+/calmodulin-stimulated protein kinase II (CaMK-II) pathway to modulate the receptor. frontiersin.orgnih.govnih.gov

Table 2: Cellular Receptor Interactions of Myricetin

| Cellular Receptor | Nature of Interaction | Reported Mechanism & Effect | References |

|---|---|---|---|

| PPAR-γ | Indirect/Direct (Conflicting) | Downregulates gene expression, inhibiting adipogenesis. Some in-silico studies show no direct binding. | spandidos-publications.comakjournals.comnih.govphytopharmajournal.com |

| GLUT-4 | Direct Binding/Modulation | Acts as a competitive inhibitor of glucose uptake. Also reported to increase GLUT-4 gene expression and enhance insulin sensitivity. | phytopharmajournal.commdpi.comresearchgate.netnih.gov |

| GABAA Receptor | Allosteric Modulation | Enhances receptor activity via a Ca2+ channel/CaMK-II dependent pathway, not by binding to the benzodiazepine site. | mdpi.comfrontiersin.orgnih.govnih.gov |

DNA Binding and Nuclear DNA Damage Induction Mechanisms

Myricetin exhibits a dual-faceted interaction with DNA, capable of both binding to the molecule and, under certain conditions, inducing damage. This pro-oxidant activity contrasts with its more commonly known antioxidant properties. nih.govwikipedia.org

Studies have demonstrated that myricetin can induce significant, concentration-dependent degradation of nuclear DNA. nih.gov This DNA-damaging effect is often observed concurrently with lipid peroxidation and is markedly enhanced in the presence of transition metal ions, particularly iron (Fe3+) and copper (Cu2+). tandfonline.comnih.govwikipedia.org The proposed mechanism involves myricetin creating reactive oxygen species (ROS) that subsequently attack the DNA molecule. wikipedia.org The concentration of myricetin is a critical factor; at lower concentrations, it may act as an antioxidant, but at higher concentrations, it can promote the generation of hydroxyl radicals and induce DNA damage. tandfonline.com In human ovarian cancer cells, myricetin has been shown to cause DNA double-strand breaks (DSBs), a severe form of DNA damage that can trigger apoptosis. nih.gov

Beyond inducing damage, myricetin can also directly bind to DNA. The binding of a myricetin-Bismuth(III) complex to double-stranded DNA was found to increase the DNA's melting temperature, suggesting an intercalation binding mode, where the complex inserts itself between the base pairs of the DNA helix. asianpubs.org In a different context, myricetin was found to inhibit the DNA binding activity of PaSSB, a single-stranded DNA-binding protein, with an IC50 value of 2.8 μM, suggesting it can compete for DNA binding sites on proteins. mdpi.com

Table 3: Mechanisms of Myricetin's Interaction with DNA

| Interaction Type | Mechanism | Key Factors | References |

|---|---|---|---|

| DNA Damage (Pro-oxidant) | Induces nuclear DNA degradation and double-strand breaks via the generation of reactive oxygen species (ROS). | Enhanced by the presence of metal ions (Fe3+, Cu2+). Effect is concentration-dependent. | tandfonline.comnih.govwikipedia.orgnih.gov |

| Direct DNA Binding | Can bind to DNA through intercalation, particularly when complexed with metal ions like Bi(III). | Formation of a metal-myricetin complex can alter the binding mode and stabilize the DNA duplex. | asianpubs.org |

| Inhibition of Protein-DNA Binding | Can inhibit the binding of proteins (e.g., PaSSB) to single-stranded DNA. | Competes with DNA for binding sites on certain proteins. | mdpi.com |

Myricetin Mediated Modulation of Cellular and Molecular Pathways

Regulation of Intracellular Signaling Cascades

Myricetin (B1677590) exerts its biological effects by targeting key protein kinases and transcription factors within various signaling pathways. Its modulatory actions can lead to the inhibition of pro-survival pathways in aberrant cells while promoting protective mechanisms in healthy cells.

PI3K/Akt and RAF/MEK/ERK Pathway Influence

The Phosphoinositide 3-kinase (PI3K)/Akt and the Raf/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathways are central to cell survival, proliferation, and differentiation. Myricetin has been shown to significantly influence these cascades. researchgate.netresearchgate.net

In certain cellular contexts, myricetin inhibits the PI3K/Akt pathway, which can lead to the induction of apoptosis. nih.gov This is achieved by reducing the phosphorylation of Akt, a key downstream effector of PI3K. researchgate.net By attenuating Akt signaling, myricetin can down-regulate anti-apoptotic proteins like Bcl-2 and promote the pro-apoptotic protein Bax. nih.gov

Similarly, myricetin interacts directly with components of the Raf/MEK/ERK pathway. It has been found to bind to Raf in an ATP-noncompetitive manner, thereby inhibiting its kinase activity. nih.gov Myricetin also disrupts the kinase activity of MEK1 and can suppress the phosphorylation of ERK. nih.gov In some instances, myricetin's modulation of these pathways is cell-type specific. For example, in healthy cells, it can activate PI3K/Akt signaling to confer a cytoprotective effect against oxidative stress. nih.gov

| Pathway Component | Effect of Myricetin | Observed Outcome | References |

|---|---|---|---|

| PI3K/Akt | Inhibition of phosphorylation | Induction of apoptosis, decreased cell survival | nih.govresearchgate.net |

| Raf | ATP-noncompetitive inhibition | Halts downstream signaling | nih.gov |

| MEK1 | Disruption of kinase activity | Suppression of ERK phosphorylation | nih.gov |

| ERK | Suppression of phosphorylation | Modulation of cell growth and differentiation | nih.gov |

NF-κB and JAK/STAT Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) and Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are critically involved in inflammatory and immune responses. Myricetin has been demonstrated to be a negative modulator of these pathways. researchgate.netresearchgate.net

Myricetin can suppress NF-κB activation indirectly by inhibiting upstream pathways like Akt or MEK/ERK. nih.gov By preventing the phosphorylation of Akt or ERK1/2, myricetin consequently halts NF-κB activation. researchgate.net Direct effects have also been noted, where a myricetin derivative was shown to reduce the protein levels of phosphorylated IKKα and IκBα, key regulators of NF-κB. researchgate.netnih.gov

In the JAK/STAT pathway, myricetin has been shown to directly interact with and inhibit JAK1. researchgate.net This inhibition subsequently attenuates the phosphorylation and activation of STAT3. researchgate.net In some cell types, myricetin specifically targets STAT1. nih.gov The modulation of these pathways by myricetin can lead to a reduction in inflammatory responses. imrpress.com

| Pathway | Key Protein Targeted | Effect of Myricetin | References |

|---|---|---|---|

| NF-κB | IKKα, IκBα | Reduces phosphorylation, suppresses activation | researchgate.netnih.gov |

| JAK/STAT | JAK1 | Inhibits activity | researchgate.net |

| JAK/STAT | STAT1, STAT3 | Attenuates phosphorylation and activation | researchgate.netnih.gov |

Nrf2/HO-1 Pathway Activation and Downstream Effects

In contrast to its inhibitory effects on pro-inflammatory pathways, myricetin actively promotes the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a key regulator of the cellular antioxidant response. researchgate.net The activation of Nrf2 by myricetin leads to a reciprocal suppression of NF-κB function. nih.gov

Myricetin promotes the accumulation of Nrf2 in the cytoplasm by preventing its ubiquitination-mediated degradation. nih.gov It also facilitates the translocation of this accumulated Nrf2 into the nucleus. nih.govmdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the up-regulation of ARE-associated genes, including HO-1. nih.govfrontiersin.org The induction of HO-1 can, in turn, inhibit pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines like IL-10. nih.gov Studies have shown that myricetin treatment can enhance the activity of antioxidant enzymes and increase HO-1 expression. nih.gov

| Process | Effect of Myricetin | Downstream Consequence | References |

|---|---|---|---|

| Nrf2 Stability | Prevents ubiquitination-mediated destruction | Nrf2 accumulation in the cytoplasm | nih.gov |

| Nrf2 Translocation | Mediates translocation to the nucleus | Activation of ARE | nih.govmdpi.com |

| Gene Expression | Up-regulates ARE-associated genes | Increased expression of HO-1 | nih.govfrontiersin.org |

Wnt/β-catenin Pathway and GSK3β Regulation

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases. Myricetin has been shown to modulate this pathway, primarily by influencing the stability of β-catenin. researchgate.net

Myricetin prevents the accumulation of β-catenin in the cytoplasm by activating Glycogen Synthase Kinase 3β (GSK3β). researchgate.net Activated GSK3β phosphorylates β-catenin, marking it for proteasomal degradation. frontiersin.orgspandidos-publications.com By reducing the levels of cytoplasmic and nuclear β-catenin, myricetin can negatively regulate the expression of Wnt/β-catenin target genes, such as Cyclin D1. frontiersin.orgresearchgate.net This action can inhibit the proliferation of aberrant cells. frontiersin.org

| Component | Effect of Myricetin | Mechanism | References |

|---|---|---|---|

| GSK3β | Activation | Promotes phosphorylation of β-catenin | researchgate.netfrontiersin.org |

| β-catenin | Reduced cytoplasmic and nuclear levels | Increased proteasomal degradation | frontiersin.org |

| Target Genes (e.g., Cyclin D1) | Down-regulated expression | Inhibition of Wnt/β-catenin signaling | frontiersin.orgresearchgate.net |

Hippo Pathway Modulation via LATS Activity

The Hippo signaling pathway is an important regulator of organ size and tissue homeostasis, and its dysregulation can contribute to cancer development. Myricetin has been found to modulate the Hippo pathway by influencing the activity of its core kinases. researchgate.net

Specifically, myricetin stimulates the kinase activity of Large Tumor Suppressor Kinase 1/2 (LATS1/2). nih.govmdpi.com Activated LATS1/2 then phosphorylates the downstream effector Yes-associated protein (YAP), which leads to its cytoplasmic sequestration and subsequent proteasomal degradation. mdpi.comnih.gov By promoting YAP degradation, myricetin blocks the transcription of YAP target genes that are involved in cell proliferation and survival, such as CTGF, c-myc, and survivin. nih.gov

EGFR/Ras and Fas Signaling Pathway Interactions

The Epidermal Growth Factor Receptor (EGFR)/Ras pathway is a critical signaling cascade that drives cell proliferation, while the Fas signaling pathway is a key inducer of apoptosis. Bioinformatics analysis and subsequent in vitro experiments have suggested that myricetin can modulate both of these pathways. researchgate.netsciety.org

In some cancer cell models, myricetin has been shown to activate the EGFR/Ras and Fas signaling pathways. researchgate.netsciety.org This activation involves the up-regulation of the protein levels of EGFR, Ras, and Fas. researchgate.netsciety.org The activation of these pathways can further influence downstream proteins such as MAPK and Akt, ultimately contributing to its effects on cell fate. researchgate.netsciety.org The simultaneous activation of a proliferative pathway (EGFR/Ras) and an apoptotic pathway (Fas) suggests a complex and context-dependent role for myricetin in regulating cellular outcomes.

| Pathway | Effect of Myricetin | Observed Molecular Change | References |

|---|---|---|---|

| EGFR/Ras | Activation | Up-regulated protein levels of EGFR and Ras | researchgate.netsciety.org |

| Fas | Activation | Up-regulated protein levels of Fas | researchgate.netsciety.org |

FOXM1 and DNA Damage Response (DDR) Gene Regulation

Myricetin has been identified as a modulator of the Forkhead Box M1 (FOXM1) transcription factor, a key regulator of genes involved in the DNA damage response (DDR). Research indicates that myricetin can suppress the expression of FOXM1. tandfonline.comresearchgate.net This suppression, in turn, leads to the downregulation of critical downstream DDR genes, thereby impairing the cell's ability to repair DNA damage and enhancing the efficacy of genotoxic agents. tandfonline.comresearchgate.net

In ovarian cancer cell lines, myricetin treatment has been shown to downregulate the protein levels of FOXM1. tandfonline.com This action subsequently inhibits the transcription of FOXM1's downstream target genes, including Exonuclease 1 (EXO1) and BRCA1-interacting protein C-terminal helicase 1 (BRIP1). tandfonline.comnih.govfrontiersin.org Both EXO1 and BRIP1 are crucial for the repair of DNA single-strand and double-strand breaks through processes like homologous recombination. tandfonline.comnih.gov By inhibiting this repair pathway, myricetin enhances the DNA damage induced by chemotherapeutic drugs such as cisplatin (B142131). tandfonline.comresearchgate.net The combination of myricetin and cisplatin has been observed to significantly reduce the protein levels of FOXM1 and the transcript levels of EXO1 and BRIP1. tandfonline.com This suggests a mechanism where myricetin induces genomic instability by suppressing the FOXM1-mediated DNA repair pathway, thus increasing cancer cell sensitivity to treatment. tandfonline.com

Table 1: Effect of Myricetin on FOXM1 and Downstream DDR Gene Expression

| Cell Line | Treatment | Effect on FOXM1 | Effect on EXO1 | Effect on BRIP1 | Reference |

|---|---|---|---|---|---|

| Ovarian Cancer (A2780, SKOV3) | Myricetin | ↓ Protein levels | ↓ mRNA & Protein levels | ↓ mRNA & Protein levels | tandfonline.com |

Activation of Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Myricetin has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses and cellular metabolism. nih.govresearchgate.netfoodandnutritionresearch.net Studies using molecular docking have indicated that myricetin can bind to the catalytic site of AhR, forming a stable complex and thereby activating the receptor. nih.gov

The activation of AhR by myricetin initiates a signaling cascade. Once activated, the AhR translocates to the nucleus and promotes the expression of its target genes, most notably Cytochrome P450 family 1 subfamily A member 1 (CYP1A1) and subfamily B member 1 (CYP1B1). nih.govfoodandnutritionresearch.net Research has shown that administration of myricetin significantly increases the relative expression of both CYP1A1 and CYP1B1. nih.gov This activation of the AhR signaling pathway is linked to the anti-inflammatory effects of myricetin, particularly in the context of intestinal inflammation. nih.govresearchgate.net The protective effects of myricetin in models of colitis were abolished by an AhR inhibitor, confirming the essential role of this pathway in mediating myricetin's biological activity. nih.gov

Mechanistic Insights into Myricetin's Influence on Cellular Processes

Apoptosis Induction and Regulation of Apoptotic Protein Networks (e.g., Bcl-2 Family, Caspases, p53)

Myricetin is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cells through the modulation of complex protein networks. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govspandidos-publications.comresearchgate.netnih.gov

Intrinsic Pathway: Myricetin significantly alters the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial integrity. nih.govresearchgate.netnih.gov It upregulates the expression of pro-apoptotic proteins like Bax and Bad, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govscispace.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.govnih.gov This event triggers the activation of initiator caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis. iiarjournals.orgsemanticscholar.org

Extrinsic Pathway: In certain cell types, such as OVCAR-3 ovarian cancer cells, myricetin also triggers the extrinsic pathway. nih.govspandidos-publications.com It increases the expression of Death Receptor 5 (DR5), which leads to the activation of initiator caspase-8. nih.govspandidos-publications.com Activated caspase-8 can then directly cleave and activate caspase-3, converging with the intrinsic pathway to execute cell death. iiarjournals.orgjbr-pub.org.cn

Role of p53: The tumor suppressor protein p53 often plays a crucial role in myricetin-induced apoptosis. nih.govresearchgate.netresearchgate.net Myricetin has been shown to increase the expression of p53. nih.govnih.gov This upregulation of p53 is associated with the observed changes in the Bcl-2 family proteins, indicating that p53 acts upstream to regulate the intrinsic apoptotic pathway in response to myricetin. nih.govresearchgate.net Inhibition of p53 has been shown to abrogate myricetin-induced apoptosis and the associated changes in Bcl-2 family protein levels in OVCAR-3 cells. nih.gov

Table 2: Myricetin's Modulation of Apoptotic Proteins

| Apoptotic Pathway | Protein Target | Effect of Myricetin | Cell Type Example | Reference |

|---|---|---|---|---|

| Intrinsic | Bax | ↑ Expression | Ovarian Cancer, Colon Cancer | nih.govresearchgate.netnih.gov |

| Bad | ↑ Expression | Ovarian Cancer | nih.gov | |

| Bcl-2 | ↓ Expression | Ovarian Cancer, Breast Cancer | nih.govnih.govnih.gov | |

| Bcl-xL | ↓ Expression | Ovarian Cancer | nih.gov | |

| Caspase-9 | ↑ Activation | Anaplastic Thyroid Cancer | iiarjournals.orgsemanticscholar.org | |

| Caspase-3 | ↑ Activation | Ovarian, Breast, Thyroid Cancer | nih.govnih.goviiarjournals.orgsemanticscholar.org | |

| Extrinsic | DR5 | ↑ Expression | Ovarian Cancer (OVCAR-3) | nih.govspandidos-publications.com |

| Caspase-8 | ↑ Activation | Breast Cancer, Thyroid Cancer | nih.goviiarjournals.orgsemanticscholar.org |

| Regulator | p53 | ↑ Expression | Ovarian Cancer (OVCAR-3) | nih.govresearchgate.netresearchgate.net |

Cell Cycle Progression Inhibition and Arrest Mechanisms

Myricetin has been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M transition phase. nih.govresearchgate.netfrontiersin.orgresearchgate.net This arrest prevents cells from entering mitosis, thereby halting their division and growth.

The mechanism underlying this effect involves the modulation of key cell cycle regulatory proteins. In human hepatoma HepG2 cells, myricetin treatment leads to a marked decrease in the protein levels of Cyclin B1 and its catalytic partner, cell division control protein 2 (Cdc2, also known as CDK1). nih.govresearchgate.netresearchgate.net The Cyclin B1/Cdc2 complex is the master regulator of the G2/M transition, and its inactivation is a primary cause of G2 arrest. researchgate.net

Furthermore, myricetin influences the activity of the Cyclin B1/Cdc2 complex through several pathways. It promotes the inhibitory phosphorylation of Cdc2 at Threonine14 and Tyrosine15 residues. nih.gov Concurrently, it has been observed to upregulate the expression of the p53 tumor suppressor and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net The p21 protein can directly bind to and inhibit the activity of cyclin-CDK complexes, contributing to the cell cycle block. researchgate.net While myricetin has been shown to induce G2/M arrest in several cancer cell lines, this effect is not universal; for instance, it did not induce cell cycle arrest in certain cisplatin-resistant ovarian cancer cell lines. nih.govnih.gov In hepatocellular carcinoma cells, myricetin-induced G2/M arrest was also linked to the downregulation of Cyclin B1 and Bcl-2. frontiersin.org

Table 3: Myricetin's Impact on G2/M Cell Cycle Regulatory Proteins

| Protein | Function in G2/M | Effect of Myricetin | Cell Type Example | Reference |

|---|---|---|---|---|

| Cyclin B1 | Activates Cdc2 | ↓ Expression | HepG2, Hepatocellular Carcinoma | nih.govresearchgate.netfrontiersin.org |

| Cdc2 (CDK1) | Key kinase for M-phase entry | ↓ Expression & Activity | HepG2 | nih.govresearchgate.netresearchgate.netspandidos-publications.com |

| p53 | Transcription factor, induces p21 | ↑ Expression | HepG2 | nih.govresearchgate.net |

| p21 | CDK inhibitor | ↑ Expression | HepG2 | nih.govresearchgate.net |

Molecular Mechanisms of Anti-inflammatory Action (e.g., Cytokine Production, TLR2 Expression)

Myricetin demonstrates significant anti-inflammatory properties by targeting key molecular pathways involved in the inflammatory response. A primary mechanism is the suppression of pro-inflammatory cytokine production and the modulation of inflammatory receptors like Toll-like Receptor 2 (TLR2). mdpi.comspandidos-publications.combiorxiv.org

In various cellular and animal models, myricetin has been shown to dose-dependently inhibit the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govmdpi.combiorxiv.orgkoreascience.krnih.gov This inhibition occurs at the transcriptional level, as myricetin reduces the mRNA expression of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages. biorxiv.org The reduction in cytokine levels helps to mitigate the inflammatory cascade.

Myricetin also influences the expression of Toll-like receptors (TLRs), which are critical for initiating the innate immune response. Specifically, myricetin can reduce the expression of TLR2 and TLR4 on macrophages. mdpi.comspandidos-publications.com In the context of nonalcoholic steatohepatitis, myricetin was found to inhibit the TREM-1-TLR2/4-MyD88 signaling pathway, which is activated by stimuli like LPS. nih.gov By downregulating TLR2 expression, myricetin can dampen the cellular response to bacterial components like peptidoglycan and lipoteichoic acid, thereby reducing downstream inflammatory signaling through pathways such as MAPK and NF-κB. researchgate.netmdpi.com This leads to decreased expression of inflammatory mediators and helps to resolve inflammation. mdpi.com

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging

Myricetin is a potent antioxidant capable of neutralizing reactive oxygen species (ROS) through multiple chemical mechanisms. researchgate.netmdpi.comnih.govresearchgate.netkg.ac.rs ROS are highly reactive molecules produced during normal cellular metabolism that can cause oxidative damage to DNA, proteins, and lipids. Myricetin's robust antioxidant activity stems from its specific chemical structure, particularly the presence of multiple hydroxyl (-OH) groups.

The primary mechanisms by which myricetin scavenges free radicals are:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the myricetin molecule donates a hydrogen atom from one of its phenolic hydroxyl groups to a free radical, thereby neutralizing it. The resulting myricetin radical is more stable and less reactive. The favorability of this pathway is determined by the bond dissociation enthalpy (BDE) of the O-H bond. researchgate.netmdpi.comnih.govkg.ac.rs

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, myricetin transfers a single electron to the free radical, forming a myricetin radical cation. In the second step, this radical cation releases a proton (H+) to become a stable phenoxy radical. This mechanism is described by the ionization potential (IP) and proton dissociation enthalpy (PDE). researchgate.netmdpi.comnih.govkg.ac.rs

Sequential Proton-Loss Electron-Transfer (SPLET): This mechanism also involves two steps but in the reverse order of SET-PT. First, myricetin loses a proton from a hydroxyl group, forming a phenoxide anion. This anion then donates an electron to the free radical, neutralizing it. The SPLET mechanism is governed by proton affinity (PA) and electron transfer enthalpy (ETE). researchgate.netmdpi.comnih.gov

The prevalence of each mechanism can depend on factors such as the solvent and the pH of the environment. researchgate.netmdpi.com Through these pathways, myricetin effectively quenches a wide variety of ROS, protecting cells from oxidative stress. nih.gov

Angiogenesis Inhibition through VEGF Pathway Modulation

Myricetin has demonstrated significant anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of new blood vessel formation. biomedpharmajournal.orgmdpi.com Research indicates that myricetin can suppress the expression of VEGF at the transcriptional level. biomedpharmajournal.org One of the key mechanisms is through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a crucial transcription factor that upregulates VEGF expression, particularly in the hypoxic conditions commonly found within tumors. biomedpharmajournal.orgmdpi.com

Studies have shown that myricetin treatment leads to a significant reduction in VEGF levels both in vitro and in vivo. mdpi.comnih.gov For instance, in SKH-1 hairless mouse skin, topical application of myricetin markedly inhibited UVB-induced expression of VEGF. mdpi.comnih.gov Specifically, myricetin at concentrations of 5 and 20 µM resulted in a significant decrease in VEGF levels in ovarian cancer cell lines A2780/CP70 and OVCAR-3. mdpi.com

Furthermore, myricetin's inhibitory action extends to the VEGF receptor 2 (VEGFR2). By downregulating VEGFR2, myricetin effectively dampens the downstream signaling cascade initiated by VEGF. mdpi.comnih.gov This includes the suppression of key signaling molecules such as Akt, p70S6K, and those within the PI3K/Akt/mTOR and p38 MAPK pathways. mdpi.commdpi.comnih.gov The inhibition of these pathways ultimately hinders endothelial cell migration and tube formation, essential processes in angiogenesis. mdpi.comnih.gov

Table 1: Effect of Myricetin on VEGF Pathway Components

| Target Molecule/Process | Effect of Myricetin | Observed In | Reference |

| VEGF Expression | Inhibition | SKH-1 hairless mouse skin, Ovarian cancer cells | mdpi.comnih.gov |

| HIF-1α Expression | Inhibition | Mouse skin | mdpi.comnih.gov |

| VEGFR2 Expression | Downregulation | --- | nih.gov |

| PI3K/Akt/mTOR Pathway | Inhibition | Gastric cancer cells | mdpi.com |

| p38 MAPK Pathway | Downregulation | --- | nih.gov |

| MMP-9 and MMP-13 Expression | Inhibition | Mouse skin | nih.gov |

| Endothelial Cell Migration | Inhibition | Human umbilical vein endothelial cells (HUVECs) | nih.gov |

| Microvessel Development | Inhibition | Rat aortic rings | nih.gov |